molecular formula C7H13NO2 B11922675 Methyl 1-ethyl-3-methylaziridine-2-carboxylate

Methyl 1-ethyl-3-methylaziridine-2-carboxylate

Katalognummer: B11922675
Molekulargewicht: 143.18 g/mol
InChI-Schlüssel: UNHBUNJTDBYRGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-ethyl-3-methylaziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-3-methylaziridine-2-carboxylate typically involves the reaction of an appropriate aziridine precursor with methyl chloroformate. The reaction is usually carried out under basic conditions, such as using sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction can be summarized as follows:

    Starting Materials: Aziridine precursor, methyl chloroformate.

    Reaction Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate), solvent (e.g., dichloromethane or tetrahydrofuran), room temperature to reflux.

    Procedure: The aziridine precursor is dissolved in the solvent, and the base is added. Methyl chloroformate is then added dropwise to the reaction mixture, and the reaction is allowed to proceed until completion. The product is isolated by standard workup procedures, such as extraction and purification by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly solvents and reagents would also be considered to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-ethyl-3-methylaziridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Substitution Reactions: The ester group in the compound can participate in substitution reactions, such as transesterification.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran, ethanol.

Major Products Formed

    Ring-Opened Products: Depending on the nucleophile used, the ring-opened products can vary. For example, reaction with an amine would yield an amino alcohol.

    Oxidation Products: Oxidation can lead to the formation of aziridine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Methyl 1-ethyl-3-methylaziridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those that require aziridine moieties for biological activity.

    Materials Science: It can be used in the preparation of polymers and materials with unique properties due to the reactive aziridine ring.

    Biological Studies: The compound can be used to study the reactivity and behavior of aziridines in biological systems, including their interactions with proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of Methyl 1-ethyl-3-methylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring and carboxylate group but may have different substituents.

    N-alkylaziridines: Compounds with different alkyl groups attached to the nitrogen atom of the aziridine ring.

    Aziridine N-oxides: Oxidized derivatives of aziridines.

Uniqueness

Methyl 1-ethyl-3-methylaziridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both methyl and ethyl groups on the aziridine ring can affect the compound’s steric and electronic properties, making it distinct from other aziridine derivatives.

Eigenschaften

Molekularformel

C7H13NO2

Molekulargewicht

143.18 g/mol

IUPAC-Name

methyl 1-ethyl-3-methylaziridine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-4-8-5(2)6(8)7(9)10-3/h5-6H,4H2,1-3H3

InChI-Schlüssel

UNHBUNJTDBYRGU-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(C1C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.